molecular formula C16H19ClN4O B2650858 1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034603-15-9

1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

Cat. No.: B2650858
CAS No.: 2034603-15-9
M. Wt: 318.81
InChI Key: KRGWNQMWUHOUCY-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea (CAS 2034603-15-9) is a synthetic compound featuring a pyrazolyl-urea scaffold, a structure recognized in medicinal chemistry for its versatile interactions with biological targets . The molecular formula is C16H19ClN4O with a molecular weight of 318.80 g/mol . The core structure integrates a cyclopenta-fused pyrazole ring system, which is a privileged scaffold in the design of biologically active compounds . Pyrazolyl-urea derivatives are a significant class of compounds in drug discovery due to the urea moiety's ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites . Such compounds have demonstrated a broad spectrum of pharmacological activities in research, including potential as protein kinase inhibitors, which are relevant in oncology research for modulating cell signaling pathways . Furthermore, related pyrazolyl-urea analogs have been investigated as cannabinoid receptor antagonists, highlighting the therapeutic relevance of this chemical class in neurological and metabolic disorder research . This product is intended for laboratory research use only and is not classified as a drug, medicine, or pharmaceutical product. It has not been approved for the diagnosis, treatment, cure, or prevention of any disease or human or veterinary use .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-21-15(13-3-2-4-14(13)20-21)10-19-16(22)18-9-11-5-7-12(17)8-6-11/h5-8H,2-4,9-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGWNQMWUHOUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole nucleus linked to a urea functional group, which is known to enhance biological activity through hydrogen bonding and interaction with various protein targets. The presence of the 4-chlorobenzyl group contributes to its lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

Research indicates that pyrazole derivatives, particularly those containing urea linkages, exhibit a wide range of biological activities:

  • Anticancer Activity : Pyrazole-based ureas have been shown to inhibit various kinases involved in cancer progression, such as Src and p38-MAPK. These compounds can induce apoptosis in cancer cells and inhibit tumor growth .
  • Antimicrobial Properties : Some studies have reported moderate antimicrobial activity against bacteria and fungi. For example, derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
  • Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways .

The biological effects of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in signal transduction pathways that regulate cell proliferation and survival.
  • Interaction with Carbonic Anhydrase : Some pyrazole derivatives have been identified as inhibitors of human carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as respiration and acid-base balance .
  • Induction of Apoptosis : By affecting mitochondrial pathways and caspase activation, these compounds can trigger programmed cell death in cancerous cells.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to the target compound:

  • Study on Anticancer Activity : A study published in PMC evaluated various pyrazolyl-ureas for their anticancer potential. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Evaluation : Another research article assessed the antimicrobial efficacy of pyrazole derivatives against a panel of pathogens. The findings suggested that certain structural modifications could enhance their antimicrobial potency .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleMechanismReference
Anticancer1-(4-Chlorobenzyl)-3-pyrazolylureaKinase inhibition
AntimicrobialVarious pyrazole derivativesDisruption of cell membrane
Anti-inflammatoryPyrazole-based compoundsModulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

  • Structural Differences :
    • The pyridyl-thiadiazole system replaces the cyclopenta[c]pyrazole core, introducing a sulfur-containing heterocycle.
    • A 4-methylbenzoyl group substitutes the 4-chlorobenzyl moiety, altering electronic and steric properties.
  • Crystallographic studies (Acta Crystallographica Section E) confirm planar geometry, facilitating binding to flat enzymatic pockets such as ATP-binding sites in kinases .

1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride

  • Structural Differences :
    • A 4-fluorophenyl group replaces the 4-chlorobenzyl substituent, modifying halogen-based interactions.
    • The urea linker is absent; instead, an amine group is present, reducing hydrogen-bonding capacity.
  • Functional Implications :
    • The fluorophenyl group enhances metabolic stability and bioavailability, as fluorine’s electronegativity strengthens C-F bonds against oxidative degradation .
    • This compound is a key intermediate in synthesizing drug candidates targeting G-protein-coupled receptors (GPCRs) due to its amine reactivity .

Comparative Analysis Table

Property/Feature 1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea 1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine Hydrochloride
Core Structure Cyclopenta[c]pyrazole Pyridyl-thiadiazole Cyclopenta[c]pyrazole
Substituent 4-Chlorobenzyl 4-Methylbenzoyl 4-Fluorophenyl
Key Functional Group Urea linker Urea linker Amine group
Solubility Moderate (hydrophobic core) High (polar thiadiazole) Low (amine hydrochloride salt improves solubility)
Biological Target Affinity Kinases (hypothesized) Kinases (validated) GPCRs, enzyme active sites
Metabolic Stability Likely moderate (chlorine susceptible to oxidation) Low (methyl group may undergo demethylation) High (fluorine enhances stability)

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